molecular formula C20H22F3N5 B4504714 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4504714
M. Wt: 389.4 g/mol
InChI Key: BTYYCOCREIHVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H22F3N5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is 389.18273021 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and assessed for various biological activities. For instance, certain compounds have shown excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as against yeast-like and filamentous fungi (Youssef et al., 2011). This demonstrates the potential of these compounds in developing new antimicrobial agents.

Imaging of Cerebral Adenosine A2A Receptors

Pyrazolo[1,5-a]pyrimidine derivatives have been developed as PET tracers for mapping cerebral adenosine A2A receptors (A2ARs), with applications in neurology and pharmacology. One such compound, [11C]Preladenant, has been synthesized with high specific activity and purity, showing favorable brain kinetics and suitable characteristics for A2AR PET imaging (Zhou et al., 2014).

Antiviral and Antienteroviral Activity

Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of human enteroviruses, including coxsackieviruses, demonstrating remarkable specificity and effectiveness in nanomolar concentrations without apparent cytotoxic effects (Chern et al., 2004). These findings highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives in antiviral therapy.

Anti-Inflammatory and Analgesic Applications

Research has also explored the anti-inflammatory and analgesic properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, certain modifications on the pyrazolo[1,5-a]pyrimidin-7-one framework have led to compounds with high activity and a better therapeutic index than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with some derivatives showing no ulcerogenic activity (Auzzi et al., 1983).

Antimicrobial Agents

Further studies have synthesized new heterocyclic systems incorporating pyrazolo[1,5-a]pyrimidine derivatives, showing potent antimicrobial activities against various pathogens, including Aspergillus fumigates and Syncephalastrum racemosum (Mabkhot et al., 2016).

Future Directions

The future directions for research on “7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities, particularly their potential as therapeutic agents for various diseases . Additionally, more studies could be conducted to optimize their synthesis and improve their properties .

Biochemical Analysis

Biochemical Properties

It has been found to exhibit significant inhibitory activity against certain cancer cell lines This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that inhibits the growth of these cells

Cellular Effects

It has been found to significantly inhibit the growth of certain cancer cell lines This suggests that it may influence cell function in a way that inhibits cell growth

Molecular Mechanism

It is known to inhibit the growth of certain cancer cell lines , suggesting that it may bind to certain biomolecules, inhibit or activate certain enzymes, and cause changes in gene expression

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5/c1-3-26-9-11-27(12-10-26)16-13-14(2)24-19-17(15-7-5-4-6-8-15)18(20(21,22)23)25-28(16)19/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYYCOCREIHVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.